Product packaging for 5-chloro-2-fluoro-N-phenylbenzamide(Cat. No.:CAS No. 941380-01-4)

5-chloro-2-fluoro-N-phenylbenzamide

Cat. No.: B2889807
CAS No.: 941380-01-4
M. Wt: 249.67
InChI Key: XBUCTSMDGJKORK-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzamides in Contemporary Chemical and Biological Sciences

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the benzamide (B126) structure gives rise to halogenated benzamides, a subclass with profound importance in modern scientific research. Halogenation can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai This makes halogenated benzamides valuable candidates in drug discovery and development. For instance, these compounds have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. jst.go.jpontosight.ai

Research Trajectory of 5-chloro-2-fluoro-N-phenylbenzamide within the Broader Benzamide Class

Within the extensive family of halogenated benzamides, this compound has emerged as a compound of interest for researchers. Its specific substitution pattern, featuring a chlorine atom at the 5-position and a fluorine atom at the 2-position of the benzoyl ring, coupled with an N-phenyl group, creates a unique electronic and steric profile. This particular arrangement of substituents influences the molecule's conformation and its potential interactions with other molecules.

Research on this compound and structurally similar compounds often involves their synthesis, spectroscopic characterization, and crystal structure analysis to understand their fundamental chemical and physical properties. bldpharm.combldpharm.commolport.com For example, studies on related fluorinated and chlorinated benzamides have provided insights into how the positions of halogen atoms affect intermolecular interactions, such as hydrogen and halogen bonds, within the crystal lattice. mdpi.com The investigation of such compounds contributes to a deeper understanding of structure-property relationships within the broader class of halogenated benzamides.

Historical Development and Evolution of Benzamide Research Relevant to Halogenation

The study of benzamides has a long history, with initial research dating back to the 19th century. One of the earliest significant discoveries in this area was the observation of polymorphism in benzamide by Friedrich Wöhler and Justus von Liebig in 1832. researchgate.netacs.org Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, remains a critical area of study in pharmaceutical and materials science.

The evolution of synthetic methodologies has greatly impacted benzamide research. Early methods for creating the amide bond often had limitations. acs.org However, the development of more efficient and versatile synthetic routes, including microwave-assisted synthesis and various catalytic systems, has enabled the preparation of a vast library of substituted benzamides. niscair.res.inresearchgate.net

The introduction of halogens into benzamide structures became more prevalent as the understanding of their influence on molecular properties grew. The ability of halogens to modulate biological activity and influence crystal packing through halogen bonding has made them a key tool for medicinal chemists and crystal engineers. ontosight.aijst.go.jp The systematic study of halogenated benzamides, including isomers with varying halogen positions, has allowed for a more detailed analysis of the subtle effects of halogenation on molecular conformation and intermolecular interactions. researchgate.netiucr.org This ongoing research continues to expand the potential applications of halogenated benzamides in various scientific and technological fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClFNO B2889807 5-chloro-2-fluoro-N-phenylbenzamide CAS No. 941380-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUCTSMDGJKORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Fluoro N Phenylbenzamide and Its Derivatives

Established Synthetic Routes for Benzamide (B126) Core Structures

The formation of an amide bond is one of the most frequently performed reactions in drug discovery and development. nih.gov Two primary methods dominate the synthesis of benzamides: coupling agent-mediated amidation and the condensation of an amine with a more reactive acyl chloride.

The direct condensation of a carboxylic acid (like 5-chloro-2-fluorobenzoic acid) with an amine (aniline) is a common and versatile strategy. This reaction requires the activation of the carboxylic acid's carboxyl group to facilitate the nucleophilic attack by the amine. researchgate.net This is achieved using a variety of "coupling agents." rsc.org

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve yields and prevent side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov A convenient protocol for amide bond formation, particularly for electron-deficient amines, involves using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt. nih.gov Other advanced coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov

A proposed synthesis for 5-chloro-2-fluoro-N-phenylbenzamide would involve reacting 5-chloro-2-fluorobenzoic acid with aniline (B41778) in the presence of a suitable coupling agent and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). semanticscholar.org

Table 1: Common Coupling Agents for Amide Synthesis

Coupling Agent Additive/Base Typical Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt, DMAP, DIPEA CH₃CN or CH₂Cl₂
DCC (Dicyclohexylcarbodiimide) DMAP Anhydrous solvent
HATU DIPEA DMF, 23 °C

An alternative and often more reactive approach involves converting the carboxylic acid into an acyl chloride (or acid chloride). libretexts.org 5-chloro-2-fluorobenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 5-chloro-2-fluorobenzoyl chloride.

This resulting acyl chloride is highly electrophilic and reacts readily, often violently, with an amine. libretexts.orgchemguide.co.uk The reaction between the acyl chloride and aniline would proceed via a nucleophilic addition-elimination mechanism. chemguide.co.uk The nitrogen atom of aniline attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and a chloride ion is eliminated. chemguide.co.uk An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgdocbrown.info This method is typically carried out in a dry, aprotic solvent. docbrown.info

Regioselective Introduction of Halogen Substituents (Chlorine and Fluorine)

The specific placement of the chlorine and fluorine atoms at the C5 and C2 positions, respectively, is crucial for the identity of the target molecule. This is typically achieved by starting with a benzoic acid precursor that already contains these substituents in the correct positions, such as 5-chloro-2-fluorobenzoic acid.

However, methods for the regioselective halogenation of aromatic rings are a significant area of research. For instance, transition-metal-catalyzed C-H activation provides a powerful tool for the selective functionalization of arenes. researchgate.net Rhodium complexes, in particular, have been used for the directed halogenation of benzamides. researchgate.net Another modern approach involves oxidative halodeboronation, where a carbonyl-directed borylation is followed by the introduction of a halogen, allowing for precise ortho halogenation of N-aryl amides. rsc.org While these methods are generally used to build more complex structures, they underscore the chemical principles available for controlling substituent placement. Peptide-catalyzed electrophilic bromination has also been shown to be a regioselective and stereochemistry-determining process. acs.orgnih.govnih.gov

Stereochemical Considerations and Control in Benzamide Synthesis

While this compound itself is not chiral in the traditional sense, stereochemistry can become a significant factor in benzamide derivatives. Two main types of stereoisomerism are relevant:

Atropisomerism: Tertiary aromatic amides with bulky ortho substituents can exhibit restricted rotation around the aryl-carbonyl (C-C) bond, leading to non-interconvertible, mirror-image conformers known as atropisomers. nih.gov While the fluorine at the C2 position of the target molecule is relatively small, the introduction of larger groups could induce atropisomerism, which has been noted for its importance in medicinal chemistry. nih.gov Enantioselective synthesis of atropisomeric benzamides has been achieved using methods like peptide-catalyzed bromination, where the initial halogenation event can determine the stereochemistry. acs.orgnih.gov

Cis/Trans Isomerism: The amide bond (C-N) itself has a partial double-bond character, which restricts free rotation. This can lead to the existence of cis and trans isomers. researchgate.net For secondary benzamides, the trans geometry, where the phenyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally the lower-energy and more stable conformation, as it minimizes steric hindrance. researchgate.net This can be confirmed using techniques like NMR spectroscopy and X-ray crystallography. researchgate.net

Derivatization Strategies for Structure-Activity Relationship Investigations

To explore how changes in chemical structure affect biological activity, chemists systematically create derivatives of a lead compound. This is known as a structure-activity relationship (SAR) study. d-nb.infonih.gov For this compound, modifications can be made to either aromatic ring.

The N-phenyl ring is a common site for derivatization in SAR studies of benzamides. d-nb.info Introducing various substituents (e.g., alkyl, alkoxy, halogen, nitro groups) at different positions (ortho, meta, para) on this ring can significantly alter the compound's properties, such as its ability to bind to biological targets like enzymes or receptors. nih.govacs.org

For example, in studies of benzamides as inhibitors of the QcrB protein in Mycobacterium tuberculosis, various groups were introduced at the C-5 position of a phenyl benzamide core to probe the effects on activity. acs.org Similarly, research on N-phenylbenzamide derivatives targeting kinetoplastid parasites involved synthesizing a series of compounds with different substituents on the aniline-derived portion to optimize antiprotozoal activity. nih.gov These studies often reveal that specific electronic and steric properties are required for optimal biological function. nih.gov

Functionalization of the Chlorofluorobenzoyl Ring

The 5-chloro-2-fluorobenzoyl ring is a versatile scaffold for chemical modification. Its reactivity is primarily dictated by the presence of the electron-withdrawing chloro and fluoro substituents, which activate the aromatic ring for certain chemical transformations.

One of the principal methods for functionalizing this ring is through nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces one of the substituents on the aromatic ring, typically a halogen. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comchemistrysteps.comlibretexts.org The stability of this intermediate, and thus the reaction's feasibility, is enhanced by the presence of electron-withdrawing groups like the chloro and nitro groups, which can delocalize the negative charge. lumenlearning.comchemistrysteps.comlibretexts.org

In the context of the 5-chloro-2-fluorobenzoyl system, both the chlorine and fluorine atoms can act as leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride because its high electronegativity helps to stabilize the intermediate complex, making the carbon atom it is attached to more electrophilic. chemistrysteps.comd-nb.info This allows for selective substitution at the 2-position.

Another significant functionalization strategy involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. uwindsor.ca This reaction is highly versatile and can be used to introduce a wide variety of amine-containing substituents onto the benzoyl ring, often with high selectivity and in good yields. uwindsor.caescholarship.org The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. uwindsor.cabeilstein-journals.org For instance, research has shown the effectiveness of using palladium catalysts with specialized phosphine (B1218219) ligands to aminate aryl chlorides and bromides. escholarship.orgmdpi.com

Derivatives have also been synthesized by modifying the 2-position with alkoxy groups. For example, various 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives have been prepared by reacting 5-chloro-2-hydroxy-N-phenylbenzamide with chloro-substituted ethyl esters. researchgate.net These esters can then be further converted into hydrazides and hydrazones, expanding the chemical diversity of the derivatives. researchgate.net

Table 1: Examples of Functionalization Reactions on the Benzoyl Ring

Starting MaterialReagent(s)Reaction TypeProduct TypeReference(s)
1-chloro-2,4-dinitrobenzeneDimethylamineNucleophilic Aromatic SubstitutionN,N-dimethyl-2,4-dinitroaniline lumenlearning.comlibretexts.org
5-chloro-2-hydroxy-N-phenylbenzamideChloro-substituted ethyl estersWilliamson Ether Synthesis5-chloro-2-(substituted alkoxy)-N-phenylbenzamide ethyl esters researchgate.net
Aryl Halides/NonaflatesAmines, Pd catalyst, LigandsBuchwald-Hartwig AminationArylamines uwindsor.canih.gov
2,8-dichloroquinolineAdamantane-containing amines, Pd(dba)₂, BINAPBuchwald-Hartwig Amination8-chloro-2-(adamantylamino)quinoline mdpi.com

This table presents examples of reaction types discussed for the functionalization of similar aromatic rings, illustrating the principles applicable to the 5-chloro-2-fluorobenzoyl scaffold.

Molecular Hybridization Approaches with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. researchgate.net This approach can lead to compounds with improved affinity, better efficacy, or a multi-target mode of action, which can be beneficial for treating complex diseases. researchgate.net The this compound scaffold has been utilized as a building block in the creation of such hybrid molecules.

One notable area of research involves the synthesis of benzamide derivatives incorporating a sulfonamide group, a pharmacophore present in many clinically used drugs. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-cancer properties. semanticscholar.org This work demonstrates the hybridization of the substituted benzamide moiety with a sulfamoylphenyl group. Similarly, patents describe sulfamoylbenzamide derivatives as potential antiviral agents against the Hepatitis B virus. google.com

Another approach has been to hybridize the benzamide structure with nitrogen-containing heterocyclic pharmacophores. In the search for new antiprotozoal agents, N-phenylbenzamide derivatives have been linked to picolinimidamide (B1582038) moieties, which are known to target the DNA of parasites. nih.govacs.org The synthesis of these complex molecules often involves multiple steps, starting from the corresponding nitro-substituted precursors that are subsequently reduced to form diamine intermediates, which are then coupled with the second pharmacophore. nih.gov

The hybridization of benzamides with other heterocyclic systems like isatin (B1672199) and quinazoline (B50416) has also been explored. Isatin and its derivatives are known to possess a wide range of biological activities. Fenamate-isatin hybrids have been synthesized and shown to have significant antimicrobial activity. pensoft.net In another study, a domino synthesis approach was used to create hybrids of benzamides and quinazolinediones, which were then evaluated for their cytotoxic effects against cancer cell lines. rsc.org

These examples underscore the utility of the this compound framework as a versatile component in molecular hybridization strategies, enabling the development of novel compounds with potentially enhanced or multi-target biological profiles.

Table 2: Examples of Molecular Hybridization with the Benzamide Scaffold

Benzamide Core StructureHybridized PharmacophoreResulting Hybrid Compound ClassPotential ApplicationReference(s)
5-Chloro-2-methoxy-N-phenylbenzamideSulfamoylphenyl5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivativesAnti-cancer semanticscholar.org
2-Fluoro/2-Chloro-N-phenylbenzamidePicolinimidamideBisarylimidamidesAntiprotozoal nih.govacs.org
2-Amino-N-phenylbenzamideIsatin2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamidesAnti-cancer rsc.org
Fenamic acid (a related N-phenyl-aminobenzoic acid)IsatinFenamate-isatin hybridsAntimicrobial pensoft.net

Molecular Structure and Conformational Analysis of 5 Chloro 2 Fluoro N Phenylbenzamide

Crystallographic Investigations and Solid-State Conformations

While a specific crystal structure for 5-chloro-2-fluoro-N-phenylbenzamide is not reported, analysis of its isomer, 2-chloro-4-fluoro-N-phenylbenzamide, provides valuable insights. In the solid state, such molecules are typically planar or near-planar. The crystal structure of 2-chloro-4-fluoro-N-phenylbenzamide reveals a monoclinic crystal system. The dihedral angle, which is the angle between the two aromatic rings, is a critical parameter for describing the conformation. In the case of the 2-chloro-4-fluoro isomer, this angle is 13.6 (2)°. It is anticipated that this compound would adopt a similar conformation, with a small dihedral angle between the 5-chloro-2-fluorobenzoyl ring and the N-phenyl ring, influenced by crystal packing forces.

Table 1: Postulated Crystallographic Data for this compound (based on analogous compounds)

Parameter Expected Value
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Dihedral Angle (benzoyl/phenyl) 10-30°
Key Bond Length (C=O) ~1.22-1.24 Å

This data is hypothetical and based on trends observed in similar halogenated N-phenylbenzamides.

Solution-State Conformational Analysis and Dynamics

In solution, this compound is expected to exhibit greater conformational freedom compared to its solid state. The primary dynamic process would be the rotation around the C(O)-N amide bond and the C(O)-C and N-C single bonds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in characterizing these dynamics. The presence of the fluorine atom would allow for the use of ¹⁹F NMR, which is highly sensitive to the local electronic environment and can provide information on conformational equilibria. It is plausible that in solution, an equilibrium between different rotamers exists, with the relative populations being solvent-dependent.

Intermolecular and Intramolecular Interaction Networks

The supramolecular architecture of this compound in the solid state is governed by a network of non-covalent interactions.

The most significant intermolecular interaction in benzamides is the N-H···O hydrogen bond. This interaction typically links molecules into chains or dimers. For instance, in the crystal structure of 2-chloro-4-fluoro-N-phenylbenzamide, molecules are linked by intermolecular N—H···O hydrogen bonds into chains that extend along a crystallographic axis nih.gov. It is highly probable that this compound would exhibit a similar N-H···O hydrogen bonding motif, forming one-dimensional chains in its crystal lattice. Intramolecular hydrogen bonding, possibly between the N-H group and the ortho-fluorine atom, could also play a role in stabilizing a planar conformation, though this is generally a weaker interaction compared to the intermolecular N-H···O bond.

Table 2: Typical Hydrogen Bond Geometry in Halogenated N-Phenylbenzamides

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)

Data is representative of values found for similar compounds.

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Fluoro N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 5-chloro-2-fluoro-N-phenylbenzamide. These methods provide a detailed picture of the molecule's structure and the distribution of electrons, which in turn dictates its chemical reactivity.

Geometry Optimization and Conformational Landscapes

The first step in the computational analysis of this compound is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set like 6-311G(d,p). mdpi.com The optimization process calculates the potential energy of different conformations, identifying the one with the lowest energy, which corresponds to the most stable structure.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide (B126) Derivative This table is illustrative and based on typical values for similar structures.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.23
C-N 1.35
N-H 1.01
C-Cl 1.74
C-F 1.36
O=C-N 122.0
C-N-C 128.0

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is calculated from the total electron density and provides a color-coded map where different colors represent different electrostatic potential values.

For this compound, the MEP map would highlight regions of negative potential (typically shown in red or yellow) and positive potential (blue). The negative regions, rich in electrons, are susceptible to electrophilic attack and are usually located around electronegative atoms like oxygen, fluorine, and the electron-rich areas of the aromatic rings. The most negative potential is expected to be concentrated around the carbonyl oxygen atom. The regions of positive potential, which are electron-deficient, are prone to nucleophilic attack and are typically found around the hydrogen atoms, particularly the amide (N-H) proton. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Chemical Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be easily excited. mdpi.com For this compound, the HOMO is likely to be localized on the phenyl ring containing the electron-donating amide group, while the LUMO may be distributed over the benzoyl moiety, influenced by the electron-withdrawing halogen atoms.

From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Illustrative Global Chemical Descriptors for a Benzamide Derivative This table is illustrative and based on typical values for similar structures.

Descriptor Formula Typical Value (eV)
HOMO Energy (EHOMO) - -6.5
LUMO Energy (ELUMO) - -1.5
Energy Gap (ΔE) ELUMO - EHOMO 5.0
Ionization Potential (I) -EHOMO 6.5
Electron Affinity (A) -ELUMO 1.5
Electronegativity (χ) (I + A) / 2 4.0
Chemical Hardness (η) (I - A) / 2 2.5
Chemical Softness (S) 1 / (2η) 0.2

Molecular Dynamics Simulations for Conformational Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment, such as a solvent.

MD simulations of this compound in different solvents (e.g., water, ethanol, DMSO) can reveal how the solvent affects its conformational flexibility. The simulations would track the trajectory of each atom in the system over a period of nanoseconds, providing information on the stability of different conformations and the nature of solute-solvent interactions. For instance, polar solvents might stabilize certain conformations through hydrogen bonding with the amide group. nih.gov These simulations are crucial for understanding how the molecule behaves in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jppres.comunair.ac.idkashanu.ac.ir

For a series of benzamide derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target, such as an enzyme or receptor. This involves calculating a variety of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound and then using statistical methods like multiple linear regression or machine learning to build a predictive model. nih.govsphinxsai.comigi-global.com Such a model could identify which structural features are most important for the desired activity, guiding the design of new, more potent analogues.

Ligand-Protein Interaction Studies via Molecular Docking and Scoring Functions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a protein target. The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. scirp.org

Docking studies can provide valuable information about the key interactions between this compound and a target protein. These interactions can include hydrogen bonds (e.g., with the amide N-H or carbonyl oxygen), halogen bonds (with the chlorine atom), and hydrophobic interactions (with the phenyl rings). The results can help to rationalize the observed biological activity and provide a basis for structure-based drug design. For example, docking this compound into the active site of a protein kinase could reveal its potential as a kinase inhibitor. scirp.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Spectroscopic Characterization Techniques in Substituted Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 5-chloro-2-fluoro-N-phenylbenzamide can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms (protons) in a molecule. In this compound, the aromatic protons on both the benzoyl and phenyl rings, as well as the amide proton, will resonate at characteristic chemical shifts.

The protons on the phenyl ring typically appear in the range of δ 7.0-8.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing or donating nature of the substituents. The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically between δ 8.0 and 10.5 ppm, due to its attachment to the electronegative nitrogen atom and potential for hydrogen bonding.

The protons on the substituted benzoyl ring will exhibit splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with neighboring protons and the fluorine atom. For instance, protons ortho to the fluorine atom will show coupling (J-coupling), resulting in doublets or doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Amide (N-H)8.0 - 10.5Broad Singlet
Aromatic (C₆H₅)7.0 - 7.8Multiplet
Aromatic (C₆H₃ClF)7.2 - 7.9Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around δ 160-170 ppm. The aromatic carbons resonate in the range of δ 110-160 ppm. bldpharm.com The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will have their chemical shifts significantly influenced. The carbon attached to the fluorine atom will also exhibit C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)160 - 170
Aromatic (C-Cl)125 - 135
Aromatic (C-F)150 - 165 (with C-F coupling)
Aromatic (C-H)115 - 140
Aromatic (C-N)135 - 145

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to study fluorine-containing compounds. semanticscholar.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The large chemical shift range of ¹⁹F NMR (around 800 ppm) allows for excellent signal dispersion, minimizing the chances of peak overlap. semanticscholar.org

For an organofluorine compound like the subject of this article, the fluorine signal is expected to appear at a specific chemical shift, which can be influenced by the solvent and other substituents on the aromatic ring. Furthermore, the fluorine signal will exhibit coupling with neighboring protons (H-F coupling), providing additional structural information.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H bond, the C=O (carbonyl) group, and the C-Cl and C-F bonds. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group is a strong, sharp band usually found between 1630 and 1690 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, strong Raman bands are often observed for non-polar, symmetric vibrations. Therefore, the C-C stretching vibrations of the aromatic rings are usually strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch3200 - 3400Weak
C-H Stretch (Aromatic)3000 - 3100Strong
C=O Stretch (Amide I)1630 - 1690Moderate
C-C Stretch (Aromatic)1400 - 1600Strong
C-N Stretch1200 - 1350Moderate
C-F Stretch1000 - 1200Moderate
C-Cl Stretch600 - 800Moderate

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the unambiguous determination of the molecular formula (C₁₃H₉ClFNO for this compound). chiralen.com

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound and provides valuable information about its structure. For this compound, common fragmentation pathways would involve the cleavage of the amide bond, leading to the formation of benzoyl and anilide fragments. The presence of chlorine and fluorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Energetic Stability

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to π → π* and n → π* electronic transitions of the aromatic rings and the carbonyl group.

The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the aromatic rings. The presence of the chloro and fluoro groups, as well as the amide linkage, can cause shifts in the absorption bands compared to unsubstituted benzanilide. Theoretical calculations can complement experimental UV-Vis spectra to help assign the observed electronic transitions. mdpi.com The energetic stability of the molecule can also be inferred from the UV-Vis data. mdpi.com

Structure Activity Relationship Sar Studies of 5 Chloro 2 Fluoro N Phenylbenzamide and Its Analogs

Systematic Investigation of Halogen Position and Type on Biological Activity Profiles

The nature and placement of halogen substituents on both the benzoyl and anilide rings of benzamide (B126) derivatives play a pivotal role in determining their biological activity. Studies on various N-phenylbenzamide series have demonstrated that halogenation can significantly impact potency and selectivity against different biological targets.

For instance, in a series of 2-hydroxy-N-phenylbenzamides (salicylanilides), the position of a chloro substituent on the salicylic (B10762653) acid moiety was found to be critical for activity. mdpi.com Similarly, research on N-benzoyl derivatives of phenylalanine analogs revealed that substitutions on the benzoyl phenyl ring, including halogens, generally led to greater growth-inhibiting activity in a microbial antitumor prescreen. science.gov Specifically, the greatest activity was observed with an ortho-fluoro substituent and with meta- and para-chloro substituents. science.gov

In another study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, halogen substitution on the phenylacetamide aromatic ring generally increased the affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors. nih.gov The 2-fluoro-substituted analog in this series exhibited the highest selectivity for sigma1 receptors. nih.gov Furthermore, research on N-phenylbenzamide analogs as inhibitors of the mitochondrial permeability transition pore showed that replacing a chloro with a fluoro substituent in the western aryl ring resulted in analogs with a much-improved profile in counterscreens. nih.gov

These findings suggest that for a compound like 5-chloro-2-fluoro-N-phenylbenzamide, the specific placement of the chloro and fluoro groups is likely a key determinant of its biological effects. The ortho-fluoro substituent on the benzoyl ring, in particular, may confer advantageous properties, a trend observed in other bioactive small molecules. science.govnih.gov

Interactive Data Table: Effect of Halogen Substitution on Biological Activity in Benzamide Analogs

Compound Series Halogen Substitution Observed Effect on Biological Activity Reference
N-benzoyl-DL-phenylalanine derivativesortho-fluoro on benzoyl ringGreatest growth-inhibiting activity science.gov
N-benzoyl-DL-phenylalanine derivativesmeta- and para-chloro on benzoyl ringGreater growth-inhibiting activity science.gov
N-(1-benzylpiperidin-4-yl)phenylacetamidesHalogen on phenylacetamide ringIncreased affinity for sigma2 receptors nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamides2-fluoro on phenylacetamide ringHighest selectivity for sigma1 receptors nih.gov
N-phenylbenzamide PTP inhibitorsFluoro replacing chloro on aryl ringImproved profile in counterscreens nih.gov

Role of N-phenyl Substitutions in Modulating Biological Response and Selectivity

Substituents on the N-phenyl (anilide) moiety of benzamide derivatives are crucial for modulating biological response and selectivity. The electronic and steric properties of these substituents can dictate the interaction with biological targets.

In a study of histone deacetylase inhibitors, the electronic influence of substituents on the anilide moiety had a minor effect on inhibitory activity. nih.govpsu.edu However, the steric factor, particularly at the 3' and 4' positions of the anilide ring, played a significant role in the interaction with the enzyme. nih.govpsu.edu A 3'-methyl group led to a loss of activity, while both electron-donating and electron-withdrawing groups at the 4' position weakened the activity. psu.edu Conversely, substituents at the 5' position did not significantly interfere with enzyme binding, suggesting less steric hindrance at this position. psu.edu

Research on anti-EV71 N-phenylbenzamide derivatives showed that a 4-bromophenyl substituent was favorable for activity. nih.gov In another study on N-phenylbenzamide analogs against Schistosoma mansoni, substitutions on the N-phenyl ring were explored, leading to the identification of potent schistosomicidal compounds. nih.gov

These findings underscore the importance of the substitution pattern on the N-phenyl ring in fine-tuning the biological activity and selectivity of benzamides. For this compound, the unsubstituted N-phenyl ring represents a baseline, and the introduction of various groups at different positions would be expected to significantly alter its biological profile.

Influence of Substituent Electronic and Steric Effects on Biological Potency

The biological potency of benzamide derivatives is profoundly influenced by the electronic and steric effects of their substituents. These properties govern how the molecule interacts with its biological target, affecting binding affinity and efficacy.

Studies on histone deacetylase inhibitors have highlighted the importance of steric factors on the anilide moiety, where the size and position of substituents can either facilitate or hinder the interaction with the enzyme's binding site. nih.govpsu.edu The electronic nature of the substituents on the anilide ring, however, appeared to have a less pronounced effect on the inhibitory activity in this particular series. nih.govpsu.edu

In contrast, research on other series of benzamides has demonstrated a clear role for electronic effects. For instance, in a series of N-alkylphenyl-3,5-dinitrobenzamide analogs with anti-TB activity, a medicinal chemistry campaign involving the synthesis of forty-three new molecules was undertaken to study the structure-activity relationship, implying a significant role for the electronic nature of the dinitro-substituted ring. rsc.org Similarly, a study on N-(phenylcarbamothyoil)benzamide derivatives investigated the effect of electronic and lipophilic substitutions on their anticancer activity. researchgate.net

The interplay between electronic and steric effects is complex and target-dependent. For this compound, the electron-withdrawing nature of the chloro and fluoro substituents on the benzoyl ring, combined with the steric bulk they introduce, will be critical factors in its biological activity.

Correlation of Molecular Descriptors with Observed Biological Activity

Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to predict the activity of new compounds. researchgate.netnih.gov

Several QSAR studies have been conducted on substituted benzamides to understand the structural requirements for their biological activities. For example, in a study on the antimicrobial activity of substituted benzamides, it was found that the activity could be modeled using topological descriptors, such as molecular connectivity indices and Kier's shape index. nih.gov The developed QSAR models showed good predictive ability, as indicated by low residual activity and high cross-validated r-squared values. nih.gov

Another QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamides examined the influence of substitutions on the phenylacetamide aromatic ring on binding affinity at sigma1 and sigma2 receptors. nih.gov Such studies can provide valuable insights into the key structural features that govern the biological activity of a series of compounds. While a specific QSAR model for this compound is not available in the reviewed literature, the principles from studies on analogous series can be applied to predict how modifications to its structure might affect its activity. These models often consider parameters related to lipophilicity, electronic properties, and steric effects. researchgate.net

Interactive Data Table: QSAR Descriptors in Benzamide Analog Studies

Compound Series QSAR Methodology Key Molecular Descriptors Predicted Biological Activity Reference
Substituted BenzamidesQSARTopological descriptors (molecular connectivity indices, Kier's shape index)Antimicrobial activity nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamidesHansch-type QSARNot specifiedBinding affinity at sigma1 and sigma2 receptors nih.gov

Biological Activity and Molecular Mechanisms of 5 Chloro 2 Fluoro N Phenylbenzamide

Elucidation of Molecular Targets and Ligand-Target Binding Interactions

There is no specific information available in the reviewed literature concerning the direct molecular targets or ligand-target binding interactions of 5-chloro-2-fluoro-N-phenylbenzamide. Research on similar molecules, however, suggests potential areas of interaction.

Enzyme Kinetic and Inhibition Studies

No specific enzyme kinetic or inhibition studies for this compound were identified. However, a related compound, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, has been identified as an inhibitor of the soluble epoxide hydrolase (sEH) enzyme, with an inhibitory activity of 72%. This suggests that the benzamide (B126) scaffold can be a basis for enzyme inhibitors.

Receptor Binding and Activation Profiling

Direct receptor binding and activation profiling data for this compound are absent from the surveyed literature. Studies on other N-phenylbenzamide derivatives indicate that this chemical class can interact with various receptors. For instance, substituted desloratadine (B1670295) derivatives containing a benzamide moiety have been evaluated as potent antagonists for the arginine vasopressin V2 receptor. Additionally, derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide have been synthesized and investigated for their potential as cholecystokinin (B1591339) B receptor (CCKBR) agonists.

Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation)

While there is no direct evidence of this compound interacting with nucleic acids, research on other N-phenylbenzamide derivatives has shown such potential. A study on N-phenylbenzamide derivatives designed to target kinetoplastid parasites revealed that some of these compounds bind strongly and selectively to the minor groove of AT-rich DNA, while others can also bind through intercalation. Furthermore, molecular docking studies of some 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides have suggested they may act as DNA intercalators.

Cellular and Biochemical Mechanistic Characterization

Specific studies on the cellular and biochemical mechanisms of this compound, such as its effects on the cell cycle or apoptosis, have not been found. However, research on structurally similar compounds provides some indication of potential cellular activities.

Cell Cycle Perturbation Analysis

No data is available on cell cycle perturbation specifically caused by this compound. A study on a related compound, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide, which was synthesized from the intermediate 5-chloro-2-methoxy-N-phenylbenzamide, showed that its derivatives can act as anti-cancer agents. One of the most potent derivatives was found to arrest the G2/M phase of the cell cycle in human pancreatic carcinoma cells.

Apoptosis Induction and Pathway Dissection

There is no information available regarding apoptosis induction by this compound. The aforementioned study on derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide also demonstrated that the potent derivative which caused cell cycle arrest also induced apoptosis in MIA PaCa-2 cells.

Signaling Pathway Modulation (e.g., VEGFR, STAT3, β-catenin Pathways)

The N-phenylbenzamide scaffold is a core component of numerous molecules that have been identified as potent modulators of critical cellular signaling pathways implicated in cancer and other diseases.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. nih.gov Niclosamide, a salicylanilide (B1680751) derivative, has been shown to inhibit this pathway. acs.orgresearchgate.net It interferes with the accumulation of β-catenin in the nucleus, thereby preventing the transcription of oncogenes like c-Myc and Cyclin-D1. nih.gov Research into novel N-(heterocyclylphenyl)benzenesulfonamides has identified compounds that disrupt the interaction between β-catenin and T-cell factor 4 (Tcf-4), a key step in activating Wnt target genes. nih.gov

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical oncogenic pathway. Niclosamide has been identified as an inhibitor of STAT3 signaling, which contributes to its anti-cancer effects. acs.orgresearchgate.net

VEGFR Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a primary driver of angiogenesis, the formation of new blood vessels that tumors require to grow. Several multi-kinase inhibitors with a benzamide structure, such as Regorafenib, demonstrate potent antiangiogenic activity by targeting VEGFR-2. nih.gov This inhibition is a key mechanism for their use in cancer therapy. nih.gov

Other pathways, including mTORC1 and NF-κB, are also known to be modulated by compounds containing the N-phenylbenzamide core structure, highlighting the scaffold's potential for developing targeted therapies. acs.orgresearchgate.net

Pre-clinical In Vitro Pharmacological Activity Spectrum

Anti-proliferative Activity in Various Cancer Cell Lines

Derivatives of N-phenylbenzamide have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives showed notable activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cells. semanticscholar.orgresearchgate.net One of the most potent compounds in this series, featuring a para-fluoro substituent on the N-phenyl ring, was particularly effective, indicating the importance of specific substitutions for cellular activity. semanticscholar.org This compound also showed high sensitivity in human pancreatic carcinoma (MIA PaCa-2) cells. semanticscholar.orgresearchgate.net

Similarly, studies on 5-chloro-indole-2-carboxylate derivatives, which incorporate the N-phenylbenzamide motif, revealed potent antiproliferative activity, with some compounds showing greater potency than the reference drug erlotinib (B232) against breast cancer (MCF-7) cell lines. mdpi.com The table below summarizes findings for several related benzamide derivatives.

Compound DerivativeCancer Cell LineActivity (GI50/IC50)Reference
5-chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide (4j)A2780 (Ovarian)29.1 µM semanticscholar.org
5-chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide (4j)HCT-116 (Colon)39.3 µM semanticscholar.org
3-methylquinoxaline derivative (27a)MCF-7 (Breast)7.7 µM semanticscholar.org
3-methylquinoxaline derivative (27a)HepG2 (Hepatocellular)4.5 µM semanticscholar.org
5-chloro-indole-2-carboxylate derivative (3b)MCF-7 (Breast)32 nM mdpi.com
5-chloro-indole-2-carboxylate derivative (3e)LOX-IMVI (Melanoma)0.96 µM mdpi.com

Anti-parasitic Activity in Relevant Model Organisms

The N-phenylbenzamide scaffold is present in compounds with significant activity against various parasitic organisms. Schistosomiasis, a disease caused by flatworms of the genus Schistosoma, is one such target. nih.gov Research on N-phenylbenzamide analogs has identified compounds that are fast-acting and severely compromise the integrity of adult Schistosoma mansoni worms within one hour of exposure. nih.gov

Furthermore, derivatives have been developed to target kinetoplastid parasites, which are responsible for neglected tropical diseases like African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani). nih.gov Bisarylimidamides containing the N-phenylbenzamide linkage have shown submicromolar inhibitory activity against all three of these parasites. nih.gov

Compound DerivativeModel OrganismActivity (EC50)Reference
N-phenylbenzamide analog (9)Schistosoma mansoni0.08 µM nih.gov
N-phenylbenzamide analog (11)Schistosoma mansoni1.10 µM nih.gov
Bisarylimidamide (3a)Trypanosoma bruceiSubmicromolar nih.gov
Bisarylimidamide (3a)Trypanosoma cruziSubmicromolar nih.gov
Bisarylimidamide (3a)Leishmania donovaniSubmicromolar nih.gov

Anti-bacterial Spectrum and Potency Investigations

The emergence of multidrug-resistant (MDR) bacteria has created an urgent need for new antibacterial agents. The N-phenylbenzamide structure has served as a foundation for the development of potent antibacterial compounds. researchgate.net A series of fluoro and trifluoromethyl-substituted salicylanilides were synthesized and showed specific inhibitory activity against Staphylococcus aureus. researchgate.net One derivative, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, demonstrated excellent activity against nine methicillin-resistant S. aureus (MRSA) and three vancomycin-resistant S. aureus (VRSA) strains, with activity significantly better than the control drugs. researchgate.net N-phenylbenzamides have also been identified as potential inhibitors of Gram-negative bacteria like Escherichia coli. researchgate.net

Compound DerivativeBacterial StrainActivity (MIC)Reference
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22)MRSA (9 strains)0.031–0.062 µg/mL researchgate.net
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22)VRSA (3 strains)0.031–0.062 µg/mL researchgate.net
Generic N-phenylbenzamide-thiazolesS. aureus0.25–64 µg/mL researchgate.net

Anti-fungal Efficacy Assessments

Plant fungal diseases pose a significant threat to agriculture, and resistance to existing fungicides is a growing problem. frontiersin.org Novel benzamide derivatives are being explored as potential new fungicides. A study involving pyrimidine (B1678525) derivatives containing an amide moiety found that several compounds exhibited high antifungal activity against the plant pathogen Phomopsis sp. frontiersin.orgresearchgate.net The most effective compounds showed significantly better efficacy than the commercial fungicide Pyrimethanil. frontiersin.orgresearchgate.net In addition to plant pathogens, N-phenylbenzamides have also shown potential for inhibiting human fungal pathogens like Candida albicans. researchgate.net

Compound DerivativeFungal SpeciesActivityReference
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.EC50 = 10.5 µg/mL frontiersin.orgresearchgate.net
5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f)Phomopsis sp.EC50 = 15.1 µg/mL frontiersin.org
Pyrimethanil (Control)Phomopsis sp.EC50 = 32.1 µg/mL frontiersin.orgresearchgate.net
Generic N-phenylbenzamidesCandida albicansInhibitory Activity researchgate.net

Future Research Directions and Translational Perspectives for 5 Chloro 2 Fluoro N Phenylbenzamide

Development of Novel Benzamide (B126) Scaffolds with Enhanced Target Selectivity

The development of novel benzamide scaffolds is a key strategy to improve therapeutic efficacy and minimize off-target effects. Research efforts are focused on modifying the core benzamide structure to achieve greater selectivity for specific biological targets.

One promising area is the design of benzamide-based PROTACs (Proteolysis Targeting Chimeras). For example, novel benzamide derivatives have been developed as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. These efforts have led to conformationally locked benzamide-type derivatives that show enhanced chemical stability and a favorable selectivity profile for recruiting specific proteins for degradation. acs.org The introduction of a fluorine atom at the ortho position of the benzamide scaffold, a feature present in 5-chloro-2-fluoro-N-phenylbenzamide, has been shown to improve the biological properties and binding affinity of certain thalidomide (B1683933) derivatives. acs.org

Furthermore, substituted benzamides are being actively investigated as inhibitors for a variety of enzymes crucial in disease pathways.

Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibitors: A series of novel benzamide derivatives featuring phenylacetamidophenyl and benzamidophenyl scaffolds have been identified as potent PARP-1 inhibitors with significant anticancer properties and selectivity for cancer cells over normal cells. researchgate.net

Lysine Deacetylase (KDAC) Inhibitors: A new class of KDAC inhibitors incorporating an aminophenyl-benzamide headgroup has been developed. researchgate.netnih.gov These inhibitors show selectivity for class I KDACs, particularly HDAC1, and exhibit improved antitumor profiles compared to existing benchmarks like Entinostat. researchgate.netnih.gov

The strategic placement of substituents on the benzamide ring is crucial for achieving this selectivity. For instance, in the development of MrgX1 allosteric modulators, 5-chloro and 5-fluoro substituted 2-sulfonamidebenzamides were found to be highly potent, highlighting the importance of the substitution pattern on the benzamide portion of the molecule. nih.gov

Table 1: Examples of Novel Benzamide Scaffolds and Their Targets

Scaffold Type Target Therapeutic Area Key Findings Citation
Conformationally Locked Benzamides Cereblon (CRBN) Oncology (PROTACs) Enhanced stability and selective neosubstrate recruitment. acs.org
Benzamidophenyl Benzamides PARP-1 Oncology Potent and selective inhibition of cancer cells. researchgate.net
Aminophenyl-benzamides Lysine Deacetylases (KDACs) Oncology Class I selective inhibition with improved antitumor profiles. researchgate.netnih.gov

Advanced Computational Approaches in Rational Drug Design and Optimization

Computational methods are indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. nih.gov For benzamide derivatives, these approaches are used to predict binding affinities, understand structure-activity relationships (SAR), and guide the synthesis of more potent and selective compounds.

Molecular Docking is a widely used technique to predict the binding mode and affinity of a ligand to its target protein. openmedicinalchemistryjournal.com This method has been successfully applied to design N-arylbenzamide derivatives as estrogen receptor alpha (ERα) modulators for breast cancer, where docking studies helped analyze the interactions within the protein's active site. pnrjournal.com Similarly, docking simulations have been used to understand the binding of benzamide inhibitors to the active site of tyrosinase and to reveal the binding modes of salicylanilide (B1680751) derivatives to the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. core.ac.uk This approach helps in identifying the key structural features that govern the bioactivity, facilitating the design of novel drug candidates with enhanced potency. core.ac.uk

Virtual Screening (VS) allows for the rapid, computer-based screening of large libraries of compounds to identify those with a high probability of binding to a specific target. openmedicinalchemistryjournal.com This method, often used in conjunction with molecular docking, is a crucial tool for identifying novel drug-like compounds from extensive databases. openmedicinalchemistryjournal.comcore.ac.uk

These computational strategies, including molecular dynamics simulations, provide atomic-level insights that are critical for the rational design of drugs. openmedicinalchemistryjournal.comresearchgate.net They help to reduce the time and cost associated with drug development by prioritizing the synthesis of the most promising candidates. nih.govcore.ac.uk

Table 2: Computational Methods in Benzamide Drug Design

Computational Method Application Example Citation
Molecular Docking Predict binding modes and affinities. Design of ERα modulators; study of tyrosinase inhibitors. pnrjournal.comresearchgate.net
QSAR Determine structural requirements for bioactivity. Rational design of antineoplastic drugs. core.ac.uk
Virtual Screening Identify novel lead compounds from large libraries. Search for compounds with similar properties to a therapeutic target. openmedicinalchemistryjournal.com

Comprehensive Mechanistic Elucidation of Observed Biological Activities

A thorough understanding of the molecular mechanism of action is critical for the translation of a promising compound into a clinical candidate. For substituted benzamides, which exhibit a wide range of biological activities, elucidating these mechanisms is a key area of ongoing research. ontosight.aiwalshmedicalmedia.com

The biological activity of substituted benzamides is highly dependent on their specific substitution patterns. ontosight.ai For instance, some benzamide derivatives act as multireceptor antipsychotics by targeting dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov The well-known substituted benzamide, Amisulpride, demonstrates a dual mechanism based on its dosage: at low doses, it blocks presynaptic D2/D3 autoreceptors, increasing dopamine release for an antidepressant effect, while at higher doses, it blocks postsynaptic receptors for an antipsychotic effect. nih.gov

In oncology, the mechanisms are equally diverse. Certain pyrazole-based benzamides have been shown to induce the intrinsic apoptotic pathway by activating p53 and the TRAIL-inducing death pathway in cancer cells. researchgate.net Others function as potent inhibitors of specific enzymes like PARP-1, leading to cell cycle arrest at the G2/M phase and accumulation of DNA damage in cancer cells. researchgate.net The introduction of specific substituents can also shift the mechanism of action. For example, studies on amino-substituted benzamide derivatives revealed that the introduction of hydroxy groups shifts the antioxidant reactivity towards this moiety, enhancing its protective features. researchgate.net

Investigating these mechanisms often involves a combination of in vitro and in vivo studies, including enzyme inhibition assays, cell-based assays to monitor signaling pathways, and animal models to observe physiological effects. ontosight.ainih.gov Kinetic studies are also employed to determine the mode of enzyme inhibition, such as competitive inhibition observed for some benzamide-based tyrosinase inhibitors. researchgate.net

Exploration of New Therapeutic Areas and Applications for Substituted Benzamides

The structural versatility of the benzamide scaffold allows for its application across a broad spectrum of therapeutic areas. walshmedicalmedia.com While historically significant in antipsychotic and antiemetic therapies, research continues to uncover new potential applications for substituted benzamides, including for compounds like this compound.

Anticancer Agents: This is one of the most active areas of research for benzamide derivatives. They are being developed as inhibitors for various cancer-related targets, including:

PARP-1 researchgate.net

Lysine Deacetylases (KDACs/HDACs) researchgate.netnih.gov

Receptor Tyrosine Kinases like EGFR walshmedicalmedia.com

Indoleamine 2,3-dioxygenase 1 (IDO1) tandfonline.com

Neurological Disorders: Beyond schizophrenia, substituted benzamides are explored for other neurological conditions. Amisulpride, for example, is used in the treatment of dysthymia, a form of depression. nih.gov Other derivatives have shown potential as anticonvulsants. walshmedicalmedia.com

Infectious Diseases: The benzamide scaffold is a promising framework for developing agents against various pathogens.

Antiparasitic: N-phenylbenzamide derivatives have demonstrated efficacy against kinetoplastid parasites like T. brucei by binding to the minor groove of kinetoplast DNA (kDNA). acs.org

Antimicrobial: Research has highlighted the antimicrobial and antibiofilm activity of certain pyrazole-based benzamides, particularly against Candida albicans. researchgate.net

Urease Inhibitors: Benzamide-acetamide pharmacophores containing sulfonamide are being investigated as urease inhibitors, which could play a role in combating bacterial infections. nih.gov

Anti-inflammatory and Analgesic Agents: Certain substituted benzamides have been evaluated for their anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. walshmedicalmedia.com Additionally, their potential as allosteric modulators of receptors like MrgX1 suggests applications in pain management. nih.gov

The continued exploration of SAR and the application of rational drug design will undoubtedly expand the therapeutic utility of the substituted benzamide class, paving the way for novel treatments for a wide range of diseases. ontosight.aiwalshmedicalmedia.com

Q & A

Q. What interdisciplinary approaches identify novel targets for this compound in metabolic disorders?

  • Methodological Answer :
  • Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells.
  • Molecular Docking : Screen against databases like PDB for potential binding to PPAR-γ or AMPK, validated by SPR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.